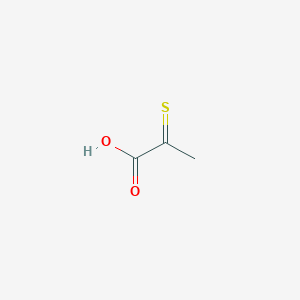
2-Sulfanylidenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidenepropanoic acid: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a thioketone group attached to the propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Sulfanylidenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of propanoic acid derivatives with sulfur-containing reagents. For instance, the reaction of propanoic acid with hydrogen sulfide under acidic conditions can yield this compound. Another method involves the use of thiol reagents in the presence of oxidizing agents to introduce the thioketone group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Sulfanylidenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioketone group to a thiol or thioether.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Nucleophiles: Alcohols, amines, or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, thioethers.
Substitution Products: Esters, amides.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidenepropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-sulfanylidenepropanoic acid involves its interaction with various molecular targets. The thioketone group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may modulate enzymatic activities or interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Propanoic Acid: Lacks the thioketone group, making it less reactive in certain chemical reactions.
Thioglycolic Acid: Contains a thiol group instead of a thioketone, leading to different reactivity and applications.
Thioacetic Acid: Similar structure but with an acetyl group, resulting in different chemical properties.
Uniqueness: 2-Sulfanylidenepropanoic acid is unique due to the presence of both a carboxylic acid and a thioketone group. This combination imparts distinct reactivity, making it valuable for specific synthetic and research applications. Its ability to undergo diverse chemical reactions and form various derivatives sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
112505-19-8 |
|---|---|
Molekularformel |
C3H4O2S |
Molekulargewicht |
104.13 g/mol |
IUPAC-Name |
2-sulfanylidenepropanoic acid |
InChI |
InChI=1S/C3H4O2S/c1-2(6)3(4)5/h1H3,(H,4,5) |
InChI-Schlüssel |
CFTNCZFDRNEFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=S)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


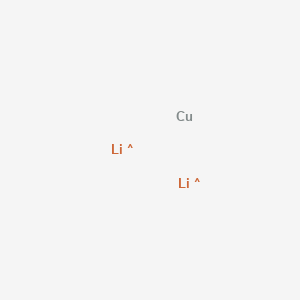
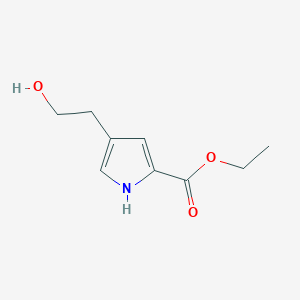
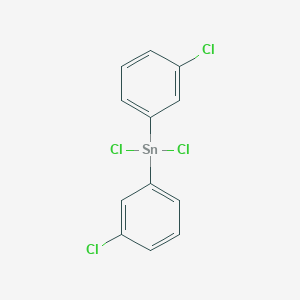

![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/structure/B14311190.png)
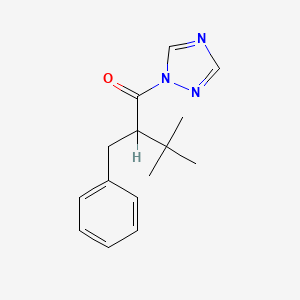
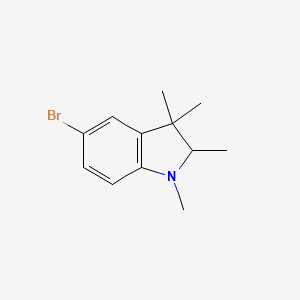
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
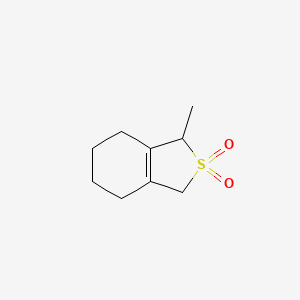
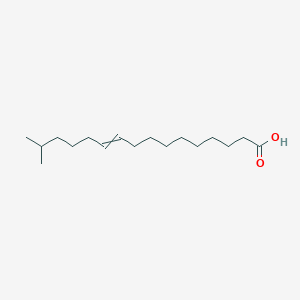


![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
